N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide
Description
The compound N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide (referred to as G509-0134, Molecular Formula: C₂₂H₂₂FNO₅S₂, Molecular Weight: 463.55 g/mol) features a hybrid structure combining:
- A 4-fluoro-3-methylbenzenesulfonyl group (electron-withdrawing substituents enhancing metabolic stability).
- A 2,4-dimethoxybenzamide core (modulating solubility and hydrogen-bonding interactions).
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO5S2/c1-14-11-16(7-9-18(14)23)31(26,27)21(20-5-4-10-30-20)13-24-22(25)17-8-6-15(28-2)12-19(17)29-3/h4-12,21H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQDICJWQFXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in G509-0134 enhances metabolic stability compared to the 4-methoxy group in G509-0059, which may increase lipophilicity but reduce oxidative resistance .
- Halogenation Effects : The 3-bromopropyl chain in the thiophen-2-yl benzamide () introduces steric bulk and reactivity for further functionalization, albeit with lower synthetic yield (15%) compared to other analogs .
2.2. Thiophene-Containing Acetamide and Triazole Derivatives
Key Observations :
- Heterocyclic Diversity : The coumarin-acetamide () and triazole-sulfanyl () derivatives highlight how alternative heterocycles (e.g., triazole vs. benzamide) influence target selectivity. G509-0134’s benzenesulfonyl group may confer stronger sulfonamide-mediated binding than the triazole’s sulfanyl group .
- Fluorophenyl vs.
2.3. Structural Analogues with Modified Amide Linkers
Key Observations :
- Bithiophene vs.
- Thiazole vs. Benzamide : The thiazole ring in ’s compound introduces a rigid planar structure, contrasting with G509-0134’s flexible ethyl linker, which may affect conformational binding to targets .
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.5 g/mol. The structure includes:
- Sulfonamide group
- Thiophene ring
- Trifluoromethyl substituents
These features contribute to its unique chemical properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to:
- Modulation of signal transduction pathways
- Alterations in gene expression
- Changes in metabolic regulation
The compound may inhibit or activate various biological processes depending on the target proteins involved.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : There is evidence indicating potential antimicrobial effects against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation through modulation of signaling pathways. |
| Enzyme Inhibition | Targets specific enzymes, affecting metabolic processes. |
| Antimicrobial | Exhibits activity against select bacterial strains. |
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the downregulation of cyclin D1, a key protein involved in cell cycle progression.
Case Study 2: Enzyme Interaction
In vitro assays revealed that the compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition was shown to decrease NADPH levels, leading to reduced cellular proliferation in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
